2-(Oxazol-2-YL)ethanamine
CAS No.: 885268-79-1
Cat. No.: VC3273772
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885268-79-1 |
---|---|
Molecular Formula | C5H8N2O |
Molecular Weight | 112.13 g/mol |
IUPAC Name | 2-(1,3-oxazol-2-yl)ethanamine |
Standard InChI | InChI=1S/C5H8N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2 |
Standard InChI Key | YENDQEKGPZVDJN-UHFFFAOYSA-N |
SMILES | C1=COC(=N1)CCN |
Canonical SMILES | C1=COC(=N1)CCN |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Identification
Property | Value | Reference |
---|---|---|
Molecular Formula | C5H8N2O | |
Molecular Weight | 112.13 g/mol | |
XLogP3-AA | -0.3 | |
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 3 | |
Rotatable Bond Count | 2 | |
Exact Mass | 112.063662883 Da |
The slightly negative XLogP3-AA value (-0.3) suggests that the compound has moderate hydrophilicity, which may affect its solubility in various solvents and its ability to penetrate biological membranes . The presence of one hydrogen bond donor and three acceptors indicates potential for intermolecular interactions, which could be significant for its reactivity and potential biological activities. The two rotatable bonds provide some conformational flexibility to the molecule, which may be important for its interactions with biological targets or in catalytic applications.
Recent Research and Future Prospects
Current Research Status
The research landscape for 2-(Oxazol-2-YL)ethanamine appears to be evolving, with recent updates to chemical databases such as PubChem indicating ongoing interest in this compound . The most recent modification date for the PubChem entry (April 5, 2025) suggests continued curation and potential research activity involving this compound.
While dedicated studies focusing specifically on 2-(Oxazol-2-YL)ethanamine may be limited, research on related oxazole derivatives continues to expand our understanding of this class of compounds. The development of new synthetic methodologies for oxazole-containing compounds, as seen in the work on ethyl 2-(oxazolin-2-yl)alkanoates, provides valuable insights that could be applied to the synthesis and derivatization of 2-(Oxazol-2-YL)ethanamine .
Future Research Directions
Future research on 2-(Oxazol-2-YL)ethanamine could explore several promising directions. One potential avenue would be the development of optimized synthetic routes specifically tailored for this compound, potentially building upon the activator- and catalyst-free methodologies described for related oxazoline compounds.
Another important research direction would involve comprehensive assessment of the compound's biological activities through in vitro and potentially in vivo studies. Testing for antimicrobial, antifungal, antiparasitic, and anticancer activities would be valuable given the precedent set by other oxazole derivatives. Structure-activity relationship studies involving 2-(Oxazol-2-YL)ethanamine and its derivatives could also provide insights into the structural features that contribute to specific biological activities.
Additionally, exploring the potential of 2-(Oxazol-2-YL)ethanamine as a ligand in catalytic systems could open new applications in synthetic chemistry. Testing its coordination properties with various transition metals and evaluating the resulting complexes for catalytic activity in reactions such as polymerization, oxidation, or cross-coupling could yield valuable results.
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